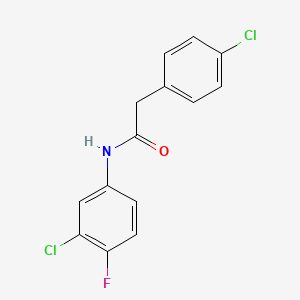
N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenyl)acetamide, commonly known as CFM-2, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFM-2 is a member of the acetamide class of compounds and has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.
作用机制
The exact mechanism of action of CFM-2 is not fully understood. However, it is believed that CFM-2 exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. CFM-2 has also been shown to modulate the activity of ion channels in the brain, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
CFM-2 has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the inflammatory response. CFM-2 has also been shown to modulate the activity of ion channels in the brain, which may contribute to its analgesic and anticonvulsant effects. Additionally, CFM-2 has been shown to have a low toxicity profile, making it a promising candidate for further therapeutic development.
实验室实验的优点和局限性
CFM-2 has several advantages for laboratory experiments. It is a relatively simple compound to synthesize, making it readily available for research purposes. Additionally, CFM-2 has been shown to have a low toxicity profile, which makes it a safe compound to work with in a laboratory setting. However, CFM-2 has certain limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, CFM-2 has limited solubility in water, which may make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on CFM-2. One area of interest is the development of CFM-2 as a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of CFM-2 and its potential applications in the treatment of pain and epilepsy. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of CFM-2, which may help to optimize its therapeutic potential.
合成方法
The synthesis of CFM-2 involves the reaction of 4-chlorobenzylamine with 3-chloro-4-fluoroacetophenone in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with acetic acid to yield CFM-2. The synthesis of CFM-2 is a relatively simple process and can be carried out in a laboratory setting.
科学研究应用
CFM-2 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. CFM-2 has also been shown to possess analgesic properties and has been studied for its potential use in the treatment of pain. Additionally, CFM-2 has been studied for its potential use in the treatment of epilepsy due to its anticonvulsant properties.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO/c15-10-3-1-9(2-4-10)7-14(19)18-11-5-6-13(17)12(16)8-11/h1-6,8H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTVRVWHDPCMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

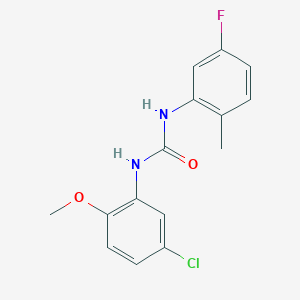






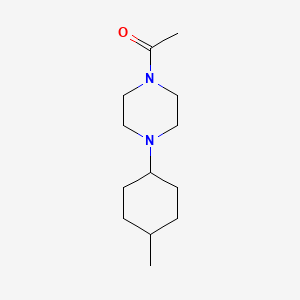
![3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800039.png)
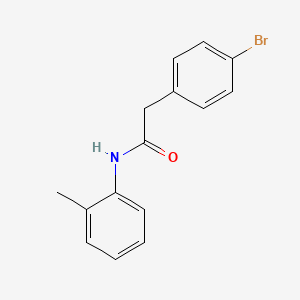
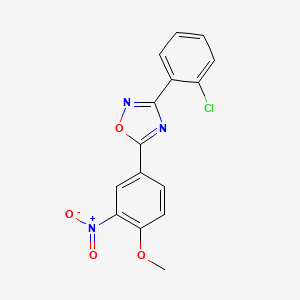
![5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole](/img/structure/B5800060.png)

![3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5800076.png)